3-[4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioyl]-1H-indole
Description
The compound 3-[4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioyl]-1H-indole is a hybrid molecule featuring:
- A 1H-indole core, a heterocyclic aromatic system prevalent in bioactive natural and synthetic compounds.
- A piperazine ring linked via two carbothioyl (–C(=S)–) groups.
- A 4-methoxybenzenecarbothioyl substituent on the piperazine, introducing both methoxy (–OCH₃) and thioamide (–N–C(=S)–) functionalities.
Properties
IUPAC Name |
[4-(1H-indole-3-carbothioyl)piperazin-1-yl]-(4-methoxyphenyl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS2/c1-25-16-8-6-15(7-9-16)20(26)23-10-12-24(13-11-23)21(27)18-14-22-19-5-3-2-4-17(18)19/h2-9,14,22H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBXRJOASGWWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioyl]-1H-indole typically involves multiple steps, starting with the preparation of the indole ring and the piperazine moiety. The methoxybenzene group is then introduced through a series of reactions involving carbothioylation. Common reagents used in these reactions include thionyl chloride, methoxybenzene, and piperazine. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
The compound exhibits significant biological properties, primarily related to its interaction with various biological targets. Research indicates that it may have:
- Anticancer Activity : Studies have shown that derivatives of indole compounds can inhibit the proliferation of cancer cells. The specific structure of 3-[4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioyl]-1H-indole suggests potential activity against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against bacterial strains, including those resistant to conventional antibiotics. The presence of the piperazine moiety often enhances the compound's ability to penetrate bacterial membranes.
- Neuroprotective Effects : Some indole derivatives have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Therapeutic Potential
The therapeutic applications of this compound are promising, particularly in:
- Cancer Therapy : Given its anticancer properties, ongoing research aims to elucidate its mechanism of action and optimize its efficacy through structural modifications.
- Infectious Diseases : Its antimicrobial activity positions it as a candidate for developing new antibiotics, especially against resistant strains.
- Neurological Disorders : Investigations into its neuroprotective effects could lead to new treatments for conditions like Alzheimer's and Parkinson's disease.
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds:
Mechanism of Action
The mechanism of action of 3-[4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioyl]-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction mechanisms that lead to cellular responses such as apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Piperazine Hybrids with Carbothioyl/Carbodithioate Linkages
Key Observations:
Indole-Piperazine Hybrids with Carbonyl Linkages
Key Observations:
Antitumor Activity of Indole Derivatives
Key Observations:
- Substituent Impact : The 4-methoxybenzyl group in improves antitumor activity compared to unsubstituted indoles, aligning with the target compound’s methoxybenzenecarbothioyl group.
Biological Activity
3-[4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioyl]-1H-indole, with the CAS number 887197-40-2, is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound belongs to a class of piperazine derivatives, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C21H21N3OS2, with a molecular weight of 395.54 g/mol. The structure features a piperazine ring substituted with a methoxybenzenecarbothioyl group and an indole moiety, which may contribute to its biological activities.
The compound's mechanism of action is not fully elucidated; however, it is hypothesized to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the thiocarbonyl group may enhance its reactivity with nucleophiles, potentially leading to modulation of protein functions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing piperazine structures have shown efficacy against breast cancer cell lines (MCF-7, SKBR-3) with IC50 values ranging from 0.09 µM to 157.4 µM depending on the specific derivative and conditions used . These findings suggest that the compound may also possess similar anticancer properties.
Antimicrobial Activity
Piperazine derivatives are often investigated for their antimicrobial properties. Preliminary studies suggest that the presence of the methoxy group in the structure may enhance the compound's ability to inhibit bacterial growth. Further research is needed to quantify this activity against various microbial strains.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
